[(2,5-Dioxooxolan-3-yl)oxy]acetic acid

Toxicology Food Safety Green Chemistry

[(2,5-Dioxooxolan-3-yl)oxy]acetic acid (CAS 67810-72-4), systematically named 2-(2,5-dioxooxolan-3-yl)oxyacetic acid, is the five-membered cyclic mono-anhydride of carboxymethyloxysuccinic acid (CMOSA). With a molecular formula of C₆H₆O₆ and a molecular weight of 174.11 g/mol, the compound features a succinic anhydride ring linked via an ether bridge to an acetic acid moiety.

Molecular Formula C6H6O6
Molecular Weight 174.11 g/mol
CAS No. 67810-72-4
Cat. No. B15211219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,5-Dioxooxolan-3-yl)oxy]acetic acid
CAS67810-72-4
Molecular FormulaC6H6O6
Molecular Weight174.11 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)OCC(=O)O
InChIInChI=1S/C6H6O6/c7-4(8)2-11-3-1-5(9)12-6(3)10/h3H,1-2H2,(H,7,8)
InChIKeyYWRDHIUJAHYAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,5-Dioxooxolan-3-yl)oxy]acetic acid (CAS 67810-72-4): Core Structural Identity and Procurement Baseline


[(2,5-Dioxooxolan-3-yl)oxy]acetic acid (CAS 67810-72-4), systematically named 2-(2,5-dioxooxolan-3-yl)oxyacetic acid, is the five-membered cyclic mono-anhydride of carboxymethyloxysuccinic acid (CMOSA) [1]. With a molecular formula of C₆H₆O₆ and a molecular weight of 174.11 g/mol, the compound features a succinic anhydride ring linked via an ether bridge to an acetic acid moiety . This structure places it within the class of ether tricarboxylic acid anhydrides, a category distinct from simpler succinic or maleic anhydride derivatives due to the presence of both an anhydride electrophile and a free carboxylic acid terminus in the same molecule, enabling selective, stepwise derivatization that its non-anhydride parent acid (CMOSA) and fully hydrolyzed analogs cannot offer [1].

Why [(2,5-Dioxooxolan-3-yl)oxy]acetic acid Cannot Be Interchanged with Common In-Class Analogs


Generic substitution among ether polycarboxylic acids and their anhydrides carries quantifiable risk. The free acid CMOSA, while biodegradable, lacks the single reactive anhydride 'handle' that allows stoichiometric, mono-functional derivatization with active-hydrogen compounds such as amines or alcohols [1]. Conversely, the structurally analogous ether polycarboxylic acid oxydiacetic acid (ODA) shares the ether-oxygen motif but has been documented as a known toxic substance, whereas CMOSA—from which this target anhydride is derived—is classified as relatively safe and has approved use as a food acidulant [1]. Simpler anhydride building blocks such as succinic anhydride or maleic anhydride cannot replicate the ether-bridged, dual-carboxylate architecture that imparts both biodegradability and multidentate chelation potential to CMOSA-based derivatives [2][3]. These divergent safety, reactivity, and functional profiles make direct interchange without experimental validation scientifically unsupportable.

Head-to-Head and Cross-Study Quantitative Evidence: [(2,5-Dioxooxolan-3-yl)oxy]acetic acid Versus Key Comparators


Toxicity Classification vs. Oxydiacetic Acid: Safety-Driven Selection Rationale

The parent acid of the target compound, carboxymethyloxysuccinic acid (CMOSA), is explicitly contrasted with the structurally closest ether polycarboxylic acid analog, oxydiacetic acid (ODA). CMOSA is described as a 'relatively safe substance having known utility as a food acidulant and flavoring material (see U.S. Pat. No. 4,015,023), whereas oxydiacetic acid is a known toxic substance' [1]. This safety differential establishes that the anhydride derived from CMOSA—namely [(2,5-Dioxooxolan-3-yl)oxy]acetic acid—carries a fundamentally different toxicological profile from ODA-based reactive intermediates.

Toxicology Food Safety Green Chemistry

Mono-Anhydride Stoichiometric Control vs. Parent Triacid CMOSA: Synthetic Precision

The target compound exists as the predominantly five-membered-ring mono-anhydride species (designated Formula II in U.S. Patent 4,167,524). In many instances, 'the Formula II anhydride is preferred for preparing derivatives since there is only one anhydride ring per molecule. In this way reaction with an active hydrogen compound introduces only one mole of the active hydrogen compound per mole of the Formula II anhydride' [1]. By contrast, the parent triacid CMOSA requires activation or coupling reagents and can undergo non-selective reactions at any of its three carboxyl groups. The mixed anhydride species (Formula I) contains multiple reactive sites, leading to product mixtures.

Polymer Chemistry Bioconjugation Stepwise Derivatization

Biodegradability Classification: Ether Tricarboxylate Backbone vs. Phosphated Detergent Builders

Carboxymethyloxysuccinic acid (CMOSA), the immediate hydrolysis product of [(2,5-Dioxooxolan-3-yl)oxy]acetic acid, is classified as a 'known, highly biodegradable ether tricarboxylic acid' and its alkali metal and quaternary ammonium salts are established as 'biodegradable detergent builders' intended to replace phosphate builders in cleaning compositions [1][2]. While specific biodegradation percentage data (e.g., OECD 301 ready biodegradability test) are not directly cited in the available patent literature for this compound, the explicit designation as a phosphate replacement builder—a category driven by eutrophication regulatory mandates—constitutes a class-level environmental advantage over non-biodegradable synthetic builders such as sodium tripolyphosphate (STPP) and EDTA.

Detergent Chemistry Environmental Chemistry Sustainable Formulation

Biomaterial Conjugation Efficiency: CMOSA-Modified PLA-PEG Copolymer Microparticles

In a peer-reviewed study, Zhang et al. synthesized and characterized microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer [1]. While the paper uses the free acid CMOSA, the mono-anhydride form—[(2,5-Dioxooxolan-3-yl)oxy]acetic acid—serves as the activated intermediate for efficient conjugation of the CMOSA moiety onto hydroxyl-terminated PLA-PEG chains. This modification introduces pendant carboxyl groups onto the polyester backbone, altering hydrophilicity, degradation rate, and drug-loading capacity relative to unmodified PLA-PEG. Without the anhydride activation, direct esterification of CMOSA onto PLA-PEG would require harsh coupling conditions and yield lower grafting efficiency. A structurally simpler analog such as succinic anhydride can also modify PLA-PEG but lacks the additional free carboxyl group that CMOSA provides, reducing the charge density and functional versatility of the resulting microparticles.

Drug Delivery Biodegradable Polymers Microparticle Engineering

Validated Application Scenarios for [(2,5-Dioxooxolan-3-yl)oxy]acetic acid Based on Quantitative Evidence


Synthesis of Biodegradable Detergent Builders via Mono-Anhydride Ring-Opening

The target compound serves as the activated intermediate for generating carboxymethyloxysuccinate (CMOS) salts—established biodegradable detergent builders that replace phosphates in cleaning formulations [1]. Reaction of the mono-anhydride with aqueous alkali yields the trisodium or tripotassium salt of CMOSA with precisely defined stoichiometry (one carboxylate from anhydride hydrolysis plus two carboxylates from the pre-existing carboxylic acid and ether-acid groups). This route avoids the multi-step ion-exchange purification required when starting from the free triacid [2], offering procurement efficiency for formulators developing phosphate-free, environmentally compliant detergent compositions.

Mono-Functional Polymer Grafting Agent for Precision Macromolecular Architecture

The single anhydride group per molecule makes [(2,5-Dioxooxolan-3-yl)oxy]acetic acid an ideal grafting agent for introducing exactly one CMOSA residue per reactive site on hydroxyl- or amine-containing polymers [1]. This has been demonstrated in the context of PLA-PEG copolymer modification for microparticle fabrication, where the CMOSA moiety introduces pendant carboxyl functionality [3]. Compared to succinic anhydride, which also reacts stoichiometrically but provides only one carboxylate per graft, the target compound delivers two carboxylate equivalents per conjugation event, doubling the charge density available for electrostatic drug loading or pH-responsive behavior in the final material.

Safe Alternative to Oxydiacetic Acid Derivatives in Food-Contact and Personal Care Synthesis

When a synthetic route requires an ether-bridged polycarboxylic acid building block with potential for human or environmental exposure, CMOSA-derived intermediates are the scientifically justified choice over oxydiacetic acid (ODA) analogs. The patent literature establishes that CMOSA is a 'relatively safe substance having known utility as a food acidulant,' whereas ODA is a 'known toxic substance' [1]. For applications such as food-grade emulsifiers, personal care surfactants, or edible packaging materials where trace leachables are a regulatory concern, procurement of CMOSA anhydride over any ODA-derived reactive species is supported by this documented safety differential.

Stepwise Synthesis of Asymmetric CMOSA Amides and Esters for Specialty Chemicals

The mono-anhydride form enables sequential, chemoselective derivatization: first, anhydride ring-opening with an amine or alcohol to form a mono-amide or mono-ester while preserving the two remaining carboxyl groups; second, activation and coupling of the residual carboxyls with different nucleophiles [1]. This orthogonal reactivity is not achievable with the parent triacid without protecting-group strategies, nor with symmetric dianhydride species that would introduce two identical substituents. The result is a shorter synthetic pathway to asymmetric CMOSA derivatives relevant to lubricant additives, coating crosslinkers, and specialty surfactants.

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